molecular formula C27H30N4O6 B4216579 3,3'-(1,4-Diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)pyrrolidine-2,5-dione]

3,3'-(1,4-Diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)pyrrolidine-2,5-dione]

Cat. No.: B4216579
M. Wt: 506.5 g/mol
InChI Key: HTTCOCLRQAUGKU-UHFFFAOYSA-N
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Description

3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)-2,5-pyrrolidinedione] is a complex organic compound that features a diazepane ring linked to two pyrrolidinedione moieties, each substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)-2,5-pyrrolidinedione] typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Attachment of Pyrrolidinedione Moieties: The pyrrolidinedione groups can be introduced via a condensation reaction between the diazepane and anhydrides or acid chlorides of the pyrrolidinedione derivatives.

    Methoxyphenyl Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)-2,5-pyrrolidinedione] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under controlled conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong bases or acids, and solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)-2,5-pyrrolidinedione] has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique catalytic properties.

    Biology: The compound may serve as a probe in biochemical studies to investigate enzyme interactions or cellular processes.

    Industry: It can be utilized in the synthesis of advanced materials, such as polymers or nanocomposites, with specific mechanical or electronic properties.

Mechanism of Action

The mechanism of action of 3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)-2,5-pyrrolidinedione] depends on its specific application. In catalysis, the compound may act as a ligand that stabilizes transition states, thereby lowering activation energies and increasing reaction rates. In medicinal applications, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions and conformational changes.

Comparison with Similar Compounds

Similar Compounds

    Dilazep: A diazepane derivative with vasodilator properties.

    1,1’-(1,3-butadiyne-1,4-diyl)bisbenzene: A compound with a similar structural motif but different functional groups.

    (1E,2E,1’E,2’E)-1,1’-(1,4-diazepane-1,4-diyl)bis(N,N’-dihydroxy-1,2-propanediimine): Another diazepane derivative with distinct substituents.

Uniqueness

3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)-2,5-pyrrolidinedione] is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its methoxyphenyl and pyrrolidinedione moieties, in particular, provide opportunities for diverse chemical modifications and interactions.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1,4-diazepan-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O6/c1-36-20-8-4-18(5-9-20)30-24(32)16-22(26(30)34)28-12-3-13-29(15-14-28)23-17-25(33)31(27(23)35)19-6-10-21(37-2)11-7-19/h4-11,22-23H,3,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTCOCLRQAUGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCN(CC3)C4CC(=O)N(C4=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3'-(1,4-Diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)pyrrolidine-2,5-dione]
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3,3'-(1,4-Diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)pyrrolidine-2,5-dione]
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3,3'-(1,4-Diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)pyrrolidine-2,5-dione]
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3,3'-(1,4-Diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)pyrrolidine-2,5-dione]

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